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5-Carbamoylmethyl uridine -

5-Carbamoylmethyl uridine

Catalog Number: EVT-14915640
CAS Number:
Molecular Formula: C11H15N3O7
Molecular Weight: 301.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Carbamoylmethyl uridine is a modified nucleoside that plays a crucial role in the structure and function of transfer ribonucleic acid (tRNA). It is primarily found at position 34 of certain tRNA species, where it contributes to the proper decoding of messenger ribonucleic acid (mRNA) during protein synthesis. This modification is essential for the stability and functionality of tRNAs, particularly in organisms such as yeast.

Source

5-Carbamoylmethyl uridine is derived from uridine through enzymatic modifications that occur during tRNA maturation. The biosynthesis involves several enzymes, including Trm9 and Trm112, which are responsible for the methylation processes that lead to the formation of this compound from its precursors .

Classification

5-Carbamoylmethyl uridine can be classified as a nucleoside modification, specifically a carbamoyl derivative of uridine. It belongs to a broader category of modified nucleosides that enhance the structural diversity and functional capabilities of tRNAs.

Synthesis Analysis

Methods

The synthesis of 5-Carbamoylmethyl uridine typically involves multi-step chemical reactions that begin with uridine as the starting material. Various methods have been developed to produce this compound, often focusing on optimizing yield and purity.

  1. Chemical Synthesis: This approach uses protected nucleosides and involves steps such as phosphorylation and deprotection to yield 5-Carbamoylmethyl uridine. For example, starting with 3′-O-protected uridine derivatives, specific reagents such as chloromethyl pivalate can be used under controlled conditions to introduce the carbamoyl group .
  2. Enzymatic Synthesis: Enzymes like Trm9 facilitate the conversion of unmodified nucleosides into their modified forms through methylation processes. This method can be more selective and environmentally friendly compared to traditional chemical synthesis .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (like dimethylformamide), and the use of bases such as potassium carbonate to promote reactions while minimizing side products. The purification process typically involves chromatography techniques to isolate the desired product effectively .

Molecular Structure Analysis

Structure

5-Carbamoylmethyl uridine consists of a uracil base attached to a ribose sugar, with a carbamoyl group (-CONH2) linked at the 5-position of the uracil ring. The molecular formula is C₈H₁₀N₂O₅.

Data

  • Molecular Weight: Approximately 198.18 g/mol
  • Conformation: The compound adopts a C3'-endo conformation which influences its interaction with other nucleotides in tRNA structures .
Chemical Reactions Analysis

Reactions

5-Carbamoylmethyl uridine participates in various biochemical reactions essential for RNA processing and function:

  1. Methylation Reactions: It can undergo further modifications involving methylation at different positions on the nucleobase or ribose sugar.
  2. Hydrolysis: Under certain conditions, it may hydrolyze, impacting its stability within tRNA.

Technical Details

The stability and reactivity of 5-Carbamoylmethyl uridine are influenced by its structural features, including hydrogen bonding capabilities and sterics associated with the carbamoyl group.

Mechanism of Action

Process

The mechanism by which 5-Carbamoylmethyl uridine functions in tRNA involves:

  1. Wobble Position Modification: At position 34 in tRNA, this modification allows for enhanced pairing flexibility with codons during translation.
  2. Stabilization: It contributes to the stability of tRNA structures, ensuring proper folding and function during protein synthesis.

Data

Studies show that modifications at this position can significantly affect translational accuracy and efficiency, highlighting its role in cellular protein synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.

Chemical Properties

  • pH Stability: Generally stable across a range of pH levels but may degrade under extreme acidic or basic conditions.
  • Reactivity: Can participate in reactions typical for nucleosides, including phosphorylation and methylation.

Relevant analyses have shown that its stability is critical for maintaining tRNA functionality during cellular processes .

Applications

Scientific Uses

5-Carbamoylmethyl uridine has several important applications in scientific research:

  1. Molecular Biology Studies: Used as a model compound to study RNA modifications and their effects on translation fidelity.
  2. Synthetic Biology: Its derivatives are explored for potential uses in designing synthetic ribozymes or therapeutic RNA molecules.
  3. Biochemical Research: Investigated for its role in understanding tRNA maturation processes and their implications in various diseases .
Biosynthetic Pathways and Metabolic Origins of 5-Carbamoylmethyluridine

Enzymatic Mechanisms in Post-Transcriptional tRNA Modification

5-Carbamoylmethyluridine (ncm⁵U) is a modified wobble nucleoside in tRNA, critical for translational accuracy. Its biosynthesis begins with the Elongator complex (Elp1-Elp6), which installs a carboxymethyl group at Uridine's C5 position (U34), forming 5-carboxymethyluridine (cm⁵U) [1] [8]. This ATP-dependent step uses acetyl-CoA as a carbon donor. Subsequently, cm⁵U undergoes amidation via an amidotransferase (unidentified in eukaryotes), which replaces the carboxyl group with a carbamoyl moiety to yield ncm⁵U. In S. cerevisiae, this modification occurs in tRNAs decoding glutamate, lysine, and glutamine codons [1] [7]. The process requires coordinated actions of:

  • KTI11-KTI14: Regulate Elongator activity.
  • SIT4 phosphatase: Controls complex assembly.
  • ATP-dependent enzymes: Drive carboxymethylation [1] [5].

Table 1: Core Enzymes in ncm⁵U Biosynthesis

Enzyme/ComplexFunctionSubstrateProduct
Elongator (Elp1-6)C5 carboxymethylation of U34Uridine-34cm⁵U
Amidotransferase*Carbamoyl transfer to cm⁵Ucm⁵Uncm⁵U
Trm9-Trm112Methylation of cm⁵U (forms mcm⁵U branch)cm⁵Umcm⁵U (alternate)

*Putative enzyme, not fully characterized in eukaryotes.

Role of Trm9/Trm112 Complex in Methylation and Carbamoylation Cascades

The Trm9-Trm112 complex is a methyltransferase that diverges ncm⁵U biosynthesis toward 5-methoxycarbonylmethyluridine (mcm⁵U). Trm9 requires Trm112 as a binding partner for structural stability and catalytic activation. Biochemical studies show:

  • Complex Formation: Trm112 binding induces conformational changes in Trm9, enhancing its affinity for S-adenosylmethionine (SAM) and cm⁵U [2] [5].
  • Methylation Mechanism: Trm9 transfers a methyl group from SAM to cm⁵U, forming mcm⁵U. In trm9Δ mutants, cm⁵U fails to methylate, leading to ncm⁵U accumulation [1] [2].
  • Regulatory Interplay: Accumulated ncm⁵U in trm9Δ strains suggests kinetic competition between amidotransferases and Trm9 for cm⁵U. This implies a bifurcated pathway where cm⁵U serves as a node for ncm⁵U or mcm⁵U production [1] [7].

Table 2: Functional Domains of Trm9 and Trm112

ProteinDomainRole in ncm⁵U/mcm⁵U PathwayDependency
Trm9Class I MTaseCatalyzes cm⁵U methylationRequires Trm112 binding
Trm112Zinc-knuckleActivates Trm9; stabilizes SAM bindingForms heterodimer

Substrate Specificity and Intermediate Dynamics in ncm⁵U Formation

Substrate selection for ncm⁵U modification involves tRNA structural motifs and enzyme localization:

  • tRNA Recognition: The Elongator complex targets U34 in specific tRNA isoacceptors (e.g., tRNAᴳˡᵘUUC, tRNAᴸʸˢUUU). Key determinants include the anticodon loop sequence and adjacent nucleotides (e.g., G35) [9] [10].
  • Intermediate Channeling: cm⁵U is transient and rarely detected in vivo. In trm9Δ mutants, ncm⁵U accumulates due to disrupted methylation, confirming cm⁵U as the precursor for both ncm⁵U and mcm⁵U branches [1] [2].
  • Competing Reactions: The carbamoylation step exhibits slower kinetics than methylation, explaining ncm⁵U accumulation only when Trm9 is absent. HPLC profiles of tRNA hydrolysates validate this dynamic [1] [7].

Compartmentalization of ncm⁵U Biosynthesis in Eukaryotic Systems

ncm⁵U formation is spatially regulated:

  • Nuclear Phase: Early tRNA processing and Elongator-mediated cm⁵U installation occur in the nucleus. The Elongator complex associates with RNA polymerase II during transcription [5] [7].
  • Cytoplasmic Phase: Carbamoylation and methylation (Trm9-Trm112) occur in the cytoplasm. Trm9-Trm112 complexes form exclusively in the cytosol, as shown by in situ hybridization and subcellular fractionation [5] [7].
  • Mitochondrial Cross-Talk: In A. thaliana, ALKBH8 hydroxylates mcm⁵U in the cytoplasm, but ncm⁵U modifications indirectly affect mitochondrial function. Mutants lacking ncm⁵U show metabolic imbalances in amino acid and TCA cycle intermediates [7] [8].

Table 3: Subcellular Localization of ncm⁵U Biosynthetic Steps

StepLocationKey EnzymestRNA State
C5 carboxymethylationNucleusElongator complexNascent tRNA
CarbamoylationCytoplasmAmidotransferase*Mature, exported tRNA
Methylation (mcm⁵U branch)CytoplasmTrm9-Trm112Mature tRNA

Properties

Product Name

5-Carbamoylmethyl uridine

IUPAC Name

2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide

Molecular Formula

C11H15N3O7

Molecular Weight

301.25 g/mol

InChI

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)

InChI Key

ZYEWPVTXYBLWRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N

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